Pentafluoropropionic anhydride

説明

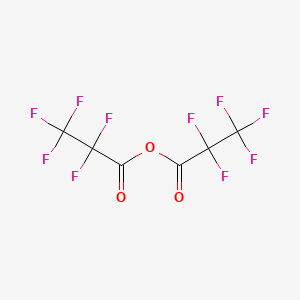

Pentafluoropropionic anhydride (PFPA) is a chemical compound with the molecular formula (CF₃CF₂CO)₂O . It is also known by its synonyms: Perfluoropropionic anhydride . PFPA is a colorless liquid with a boiling point of approximately 69-70°C at 735 mmHg . This compound is widely used as a derivatization reagent in analytical chemistry.

Chemical Reactions Analysis

PFPA is primarily used as a derivatization agent for various compounds. It reacts with amines, amino acids, and alcohols to form volatile derivatives. These derivatives are suitable for gas chromatography (GC) separation and subsequent mass spectrometry (MS) analysis . Additionally, PFPA is employed in the detection of specific endogenous amines in biological samples.

Physical And Chemical Properties Analysis

科学的研究の応用

Derivatizing Agent for Amines and Alcohols

Pentafluoropropionic anhydride (PFPA) acts as a derivatizing agent for amines and alcohols . It reacts with these compounds to form derivatives that are more suitable for analysis, particularly in gas chromatography (GC) and mass spectrometry (MS).

Preparation of Halogenated Derivatives of Phenolic Acids

PFPA is used in the preparation of halogenated derivatives of phenolic acids . These derivatives are required for the determination of some biologically important acids in cerebrospinal fluid.

Detection of Tetrahydroisoquinoline and Methyl-Tetrahydroisoquinoline

PFPA serves as a derivatization reagent in the detection of 1,2,3,4-tetrahydroisoquinoline and 1-methyl-1,2,3,4-tetrahydroisoquinoline . These compounds are endogenous amines found in the non-treated rat brain. The derivatization process enhances the detection and analysis of these amines by GC-multiple ion detection.

Determination of Dopamine Metabolites

PFPA is used in the simultaneous determination of the major metabolites of dopamine in rat striatum by gas-liquid chromatography . The derivatization with PFPA improves the volatility and thermal stability of these metabolites, facilitating their analysis.

GC-MS Analysis of Stereoisomer Content of Synthetic Peptides

PFPA has been used as a derivatization reagent in a GC-MS analysis method for determining the stereoisomer content of synthetic peptides . The resulting derivatives are more volatile and amenable to GC-MS analysis.

Detection of Synephrine in Dietary Supplements

PFPA is also used in a GC-MS detection method for synephrine in dietary supplements . Synephrine is a naturally occurring alkaloid that is often used in weight loss supplements. The derivatization with PFPA enhances the detection and quantification of synephrine in these products.

作用機序

Target of Action

Pentafluoropropionic anhydride (PFPA) primarily targets amines and alcohols . It acts as a derivatizing agent, which means it chemically modifies these targets to form derivatives that are easier to analyze or detect .

Mode of Action

PFPA interacts with its targets (amines and alcohols) through a process called derivatization . In this process, PFPA reacts with the target molecules, leading to the formation of new compounds known as derivatives . These derivatives are often more volatile or stable than the original compounds, making them easier to analyze in certain analytical techniques .

Biochemical Pathways

It’s known that pfpa is used in the preparation of halogenated derivatives of phenolic acids . These acids are biologically important and are involved in various biochemical pathways. For instance, PFPA has been used as a derivatization reagent in the detection of endogenous amines from non-treated rat brain by GC-multiple ion detection .

Result of Action

The primary result of PFPA’s action is the formation of derivatives of the target molecules . These derivatives are often more amenable to analysis than the original compounds, enabling the detection and quantification of the target molecules in various biological and environmental samples .

Action Environment

The action of PFPA can be influenced by various environmental factors. For instance, PFPA is known to react violently with water , suggesting that its efficacy and stability could be significantly affected by the presence of moisture. Additionally, the reaction of PFPA with its targets can be influenced by factors such as temperature and the presence of other reactive substances .

特性

IUPAC Name |

2,2,3,3,3-pentafluoropropanoyl 2,2,3,3,3-pentafluoropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F10O3/c7-3(8,5(11,12)13)1(17)19-2(18)4(9,10)6(14,15)16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETRHNFRKCNWAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(F)F)OC(=O)C(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870515 | |

| Record name | Pentafluoropropanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [MSDSonline] | |

| Record name | Pentafluoropropionic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9228 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

356-42-3 | |

| Record name | Pentafluoropropionic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=356-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentafluoropropionic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000356423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentafluoropropionic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2,2,3,3,3-pentafluoro-, 1,1'-anhydride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentafluoropropanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentafluoropropionic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAFLUOROPROPIONIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LFE7U11O5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Pentafluoropropionic anhydride interact with target molecules?

A: Pentafluoropropionic anhydride reacts with polar functional groups in target molecules, primarily amines, alcohols, and carboxylic acids. This reaction replaces the active hydrogen in these groups with a pentafluoropropionyl (PFP) group. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: What is the downstream effect of this derivatization?

A: The addition of PFP groups increases the volatility and thermal stability of the target molecules, making them more suitable for analysis by GC-MS. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q3: What are the molecular formula and weight of Pentafluoropropionic anhydride?

A: The molecular formula is C6F10O3, and the molecular weight is 282.04 g/mol. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q4: Is there any spectroscopic data available for Pentafluoropropionic anhydride?

A: While the provided research does not delve into detailed spectroscopic analysis of PFPA, its derivatives' mass spectra are frequently discussed, offering valuable insights into fragmentation patterns. [, , , , , ]

Q5: What is the material compatibility of Pentafluoropropionic anhydride?

A: PFPA is incompatible with water and reacts violently with it. It is generally handled and stored under anhydrous conditions. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q6: How stable is Pentafluoropropionic anhydride under various conditions?

A: PFPA is sensitive to moisture and should be stored under dry conditions. Specific information on its stability at different temperatures is limited in the provided research. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q7: What are the primary applications of Pentafluoropropionic anhydride?

A: The most common application of PFPA is in analytical chemistry for the derivatization of various compounds, including drugs of abuse, environmental pollutants, and biomolecules, to enhance their detectability in GC-MS analysis. [, , , , , , , , , , , , , , , , , , , ]

Q8: What types of molecules can be derivatized by Pentafluoropropionic anhydride?

A: PFPA effectively derivatizes molecules containing amine groups, including amphetamines, catecholamines, and opioids. It is also used to derivatize molecules containing alcohol and carboxylic acid groups. [, , , , , , , , , , , , , , ]

Q9: What analytical techniques utilize Pentafluoropropionic anhydride?

A: Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique that employs PFPA for derivatization. Both electron impact (EI) and negative chemical ionization (NCI) modes are utilized in GC-MS analysis of PFPA derivatives. [, , , , , , , , , , , , , , , ]

Q10: How does the choice of solvent affect Pentafluoropropionic anhydride derivatization?

A: The choice of solvent can significantly impact PFPA derivatization efficiency. For instance, toluene and ethyl acetate exhibit distinct effects on the recovery and analysis of histamine, agmatine, putrescine, and spermidine. []

Q11: Can Pentafluoropropionic anhydride be used in high-throughput analysis?

A: Yes, PFPA derivatization is compatible with high-throughput analysis. Studies have demonstrated its use in automated workflows for analyzing large numbers of urine samples in forensic drug testing laboratories. []

Q12: Are there alternative derivatizing agents to Pentafluoropropionic anhydride?

A: Yes, several alternative derivatizing agents exist, including trifluoroacetic anhydride (TFA), heptafluorobutyric anhydride (HFBA), and 4-carbethoxyhexafluorobutyryl chloride. The choice of reagent depends on factors such as the target analyte, desired sensitivity, and specific GC-MS conditions. [, , ]

Q13: Can Pentafluoropropionic anhydride derivatization lead to artifact formation?

A: Yes, there is a risk of artifact formation during PFPA derivatization, particularly when analyzing steroids. A study demonstrated the artifactual conversion of tibolone to 7α-methyl-ethinyl estradiol during GC-MS analysis after derivatization with PFPA. []

Q14: Are there any issues with using Pentafluoropropionic anhydride for ephedrine and pseudoephedrine analysis?

A: Using PFPA for analyzing ephedrine and pseudoephedrine can lead to interconversion between these diastereoisomers, compromising accurate quantification. The extent of interconversion appears to correlate with the degree of fluorination of the acylating agent. []

Q15: What safety precautions should be taken when handling Pentafluoropropionic anhydride?

A: PFPA is corrosive and moisture-sensitive, necessitating careful handling. Appropriate personal protective equipment, including gloves and eye protection, should be worn during its use. It should be handled in a well-ventilated area to avoid inhalation of fumes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,4,6-Trimethylphenyl)sulfonylamino]acetic acid](/img/structure/B1200578.png)

![N-[3-[[2-furanyl(oxo)methyl]amino]phenyl]-5-nitro-2-furancarboxamide](/img/structure/B1200579.png)

![3-Chloro-4-[(2-fluorophenyl)methoxy]benzaldehyde oxime](/img/structure/B1200581.png)

![(2S)-N-[5-[3-[4-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butylamino]propanoylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide](/img/structure/B1200592.png)

![2-amino-N-[4-amino-3-[3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B1200596.png)